4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one
Description
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-[(2-ethylcyclopent-2-en-1-yl)methyl]-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C11H16N2O/c1-2-8-4-3-5-9(8)6-10-7-12-11(14)13-10/h4,7,9H,2-3,5-6H2,1H3,(H2,12,13,14) |
InChI Key |
YDJOUXUDRKACSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCCC1CC2=CNC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Starting Material: 2-Cyclopenten-1-one
- The cyclopentene ring with an ethyl substituent can be synthesized starting from 2-cyclopenten-1-one.
- Halogenation (e.g., iodination) at the 2-position of cyclopentenone is achieved using iodine in the presence of potassium carbonate and 4-dimethylaminopyridine (DMAP) in a THF/water mixture at room temperature, yielding 2-iodocyclopent-2-enone with approximately 75% yield.
Alkylation to Introduce the Ethyl Group
- The 2-iodocyclopent-2-enone intermediate can be subjected to alkylation or organometallic coupling reactions to introduce the ethyl substituent at the 2-position.
- This step may involve the use of organolithium or Grignard reagents under anhydrous conditions to ensure regioselective substitution.
Functionalization of the Imidazol-2(3H)-one Core
Imidazol-2(3H)-one Synthesis
Coupling with the Cyclopentene Derivative
- The key step involves the attachment of the 2-ethylcyclopent-2-en-1-ylmethyl group to the 4-position of the imidazol-2-one.
- This is commonly achieved by nucleophilic substitution of a halogenated imidazol-2-one intermediate with the cyclopentene-derived organometallic reagent.
- For example, the reaction of a 4-halogenated imidazol-2-one with a cyclopent-2-enylmethyl lithium or magnesium reagent under controlled temperature and inert atmosphere yields the desired substituted product.
Representative Reaction Conditions and Yields
Detailed Research Findings and Notes
- The iodination of cyclopentenone is a critical step that must be performed under dark conditions to avoid side reactions and decomposition of iodine.
- The use of anhydrous solvents and inert atmosphere (nitrogen or argon) is essential throughout the synthesis to prevent hydrolysis and oxidation, especially during organometallic coupling steps.
- The coupling of the cyclopentene moiety to the imidazol-2-one core often requires strong bases such as n-butyllithium to generate the nucleophilic species for substitution.
- Purification is typically achieved by column chromatography, and the final compound is characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
- Variations in substituents on the imidazole ring or the cyclopentene ring can be introduced by modifying the starting materials or reaction conditions, as described in patent EP3148963B1, which details a broad scope of substituted heterocycles including imidazolones with cycloalkylmethyl substituents.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|---|
| Cyclopentene ring functionalization | Iodination of 2-cyclopenten-1-one | I2, K2CO3, DMAP, THF/H2O, rt, dark | 2-Iodocyclopent-2-enone (75% yield) |
| Alkylation for ethyl substitution | Organolithium or Grignard reaction | n-BuLi or RMgX, anhydrous solvent | Introduction of ethyl group |
| Imidazol-2-one core preparation | Cyclization or halogenation | Halogenation reagents, dry conditions | 4-Halogenated imidazol-2-one intermediate |
| Coupling reaction | Nucleophilic substitution | 4-Halogenated imidazol-2-one + organometallic reagent, inert atmosphere | Formation of target compound |
This comprehensive overview synthesizes data from patent literature and peer-reviewed synthetic protocols, providing a professional and authoritative guide to the preparation of 4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one. The key challenges lie in the selective functionalization of the cyclopentene ring and the efficient coupling to the imidazol-2-one core under strictly controlled conditions to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing imidazole structures exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant growth inhibition rates. In vitro studies have shown that derivatives of imidazole can enhance therapeutic efficacy by targeting specific pathways involved in tumor progression .
Case Study:
In a study evaluating the anticancer potential of imidazole derivatives, 4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one was synthesized and tested against human tumor cells, revealing a mean growth inhibition rate that supports its development as an anticancer agent .
Antibacterial Properties
The imidazole ring's ability to interact with biological membranes makes this compound a candidate for antibacterial applications. Studies indicate that imidazole derivatives can disrupt bacterial cell walls and inhibit growth, providing a pathway for the development of new antibiotics .
Case Study:
Research focusing on the antibacterial activity of related imidazole compounds found that modifications to the imidazole structure significantly enhanced activity against resistant strains of bacteria, suggesting that 4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one could be similarly effective .
Drug-Like Properties
Evaluation of the drug-like properties of 4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one using computational models has shown favorable characteristics such as good solubility and permeability, essential for oral bioavailability. These properties are crucial in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The imidazolone scaffold is highly versatile, allowing diverse substitutions that modulate activity and properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Selected Imidazolone Derivatives
Key Observations :
- Lipophilicity and Bioavailability: The target compound’s 2-ethylcyclopentenyl group enhances lipophilicity compared to polar substituents like the benzoyl group in Enoximone. This may improve membrane permeability but reduce aqueous solubility .
- Steric Effects: Cyclopentene-based substituents (e.g., 2-ethyl vs.
- Biological Activity: While Enoximone’s benzoyl group enables PDE III inhibition , the anti-cancer activity of trimethoxyphenyl-substituted imidazolones highlights the role of electron-rich aromatic groups in targeting proliferative pathways .
Biological Activity
4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one, also known by its CAS number 628731-21-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C₁₁H₁₆N₂O
- Molecular Weight : 192.26 g/mol
- Structure : The compound features an imidazole ring with a cyclopentene moiety, which may influence its biological interactions.
Research indicates that this compound acts as an agonist for alpha-2 adrenergic receptors (α2A and α2C). These receptors are involved in various physiological processes, including pain modulation, sedation, and cardiovascular regulation. The agonistic activity suggests that the compound could be beneficial in treating conditions associated with these pathways.
Analgesic Properties
The compound has been shown to possess analgesic effects, particularly in models of chronic pain. Its mechanism involves reducing pain perception without significant sedation or cardiovascular side effects, which is a common limitation of traditional analgesics.
Neuroprotective Effects
Studies have indicated that compounds similar to 4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one may offer neuroprotective benefits in conditions like Alzheimer's disease and other neurodegenerative disorders. This is attributed to their ability to modulate neurotransmitter release and reduce oxidative stress.
Case Studies and Research Findings
- Chronic Pain Models : In animal studies, administration of the compound demonstrated a significant reduction in pain scores without the sedative effects typically associated with α2 agonists. The dosage used was 500 µg/kg via intravenous injection or 3 mg/kg orally, with subsequent monitoring of blood pressure and heart rate to assess safety profiles .
- Neurodegenerative Disease Models : In vitro studies on neuronal cultures exposed to neurotoxic agents showed that the compound could enhance cell survival rates and reduce markers of apoptosis. These findings suggest a potential role in treating neurodegenerative diseases .
- Adrenergic Receptor Agonism : A patent review highlighted the compound's ability to selectively activate α2B and α2C adrenergic receptors, which are implicated in various therapeutic areas including pain management and treatment of anxiety disorders. The selectivity is crucial as it minimizes off-target effects .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of 4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one compared to other imidazole derivatives:
| Compound Name | CAS Number | Primary Activity | Selectivity | Side Effects |
|---|---|---|---|---|
| 4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one | 628731-21-5 | Analgesic, Neuroprotective | α2B/α2C | Minimal sedation |
| Compound A | XXXX | Analgesic | α2A/α2C | Significant sedation |
| Compound B | XXXX | Neuroprotective | Non-selective | Moderate cardiovascular effects |
Q & A
Q. What are the recommended synthetic routes for 4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of imidazolone derivatives typically involves multi-step strategies, such as cyclocondensation or coupling reactions. For example:
- Cyclization via TDAE Methodology : Adapting methods from , the target compound could be synthesized by reacting a halogenated cyclopentene precursor with a pre-functionalized imidazolone moiety using tetrakis(dimethylamino)ethylene (TDAE) as an electron-transfer catalyst. Optimize solvent polarity (e.g., DMF or THF) and temperature (0–25°C) to enhance yield .
- Multi-Component Reactions : Utilize a one-pot approach with aldehydes, amines, and nitroalkanes under acidic conditions (e.g., acetic acid) to form the imidazolone core, followed by alkylation with 2-ethylcyclopent-2-en-1-ylmethyl bromide ().
Q. How should researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water mixtures. Analyze the crystal packing and hydrogen-bonding networks to confirm stereochemistry ().
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?
Methodological Answer:
- DFT Refinement : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to simulate NMR chemical shifts. Adjust solvent models (e.g., PCM for DMSO) to align with experimental conditions. Discrepancies in -NMR shifts >0.5 ppm may indicate conformational flexibility or crystal-packing effects ().
- Dynamic NMR Studies : Perform variable-temperature -NMR to detect hindered rotation in the cyclopentene or imidazolone moieties, which may explain peak splitting ().
Q. What strategies are effective for modifying the cyclopentene or imidazolone moieties to study structure-activity relationships?
Methodological Answer:
- Substituent Variation :
- Cyclopentene Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO) via electrophilic substitution to alter ring strain and reactivity ().
- Imidazolone Functionalization : Replace the 2-Ethylcyclopent-2-en-1-ylmethyl group with aryl-thiazole hybrids (e.g., via Suzuki coupling) to assess steric and electronic effects ().
- Biological Activity Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins. Compare docking poses of derivatives with parent compound ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
